An In-depth Technical Guide to the Physical Properties of (2-Chloropyrimidin-5-yl)methanol
An In-depth Technical Guide to the Physical Properties of (2-Chloropyrimidin-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (2-Chloropyrimidin-5-yl)methanol, a key intermediate in synthetic organic chemistry. The information is presented to support research and development activities where this compound is utilized.
Chemical Identity and Structure
(2-Chloropyrimidin-5-yl)methanol is a substituted pyrimidine derivative. Its structure consists of a pyrimidine ring chlorinated at the 2-position and bearing a hydroxymethyl group at the 5-position. This bifunctional nature makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
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IUPAC Name: (2-chloropyrimidin-5-yl)methanol[1]
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CAS Number: 1046816-75-4[1]
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Molecular Formula: C₅H₅ClN₂O[1]
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SMILES: C1=C(C=NC(=N1)Cl)CO[1]
Physical Properties
The physical properties of (2-Chloropyrimidin-5-yl)methanol have been reported by various suppliers and are summarized in the table below. It is important to note that some of these values are predicted and may vary slightly from experimentally determined values.
| Property | Value | Source |
| Molecular Weight | 144.56 g/mol | [1] |
| Appearance | White to Yellow to Orange powder to crystal | [2] |
| Melting Point | 110.0 to 114.0 °C | [2] |
| Boiling Point | 341.8 ± 17.0 °C (Predicted) | |
| pKa | 13.07 ± 0.10 (Predicted) | |
| Storage | Inert atmosphere, 2-8°C |
Experimental Protocols for Physical Property Determination
3.1. Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound, whereas a broad and depressed melting range suggests the presence of impurities.
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Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), a thermometer, and capillary tubes.
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Procedure:
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A small amount of the finely powdered, dry sample of (2-Chloropyrimidin-5-yl)methanol is packed into a capillary tube, sealed at one end.[3]
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The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a thermometer.[3]
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The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
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The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
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The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]
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3.2. Boiling Point Determination
The boiling point is a key physical constant for a liquid. For high-boiling-point solids like (2-Chloropyrimidin-5-yl)methanol, the determination would be performed under reduced pressure to prevent decomposition. The predicted boiling point suggests that standard atmospheric pressure determination may be challenging.
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Apparatus: A small test tube (fusion tube), a capillary tube sealed at one end, a heating bath (e.g., aluminum block or Thiele tube), and a thermometer.[5][6]
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Procedure (for liquids, adaptable for high-boiling solids):
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A small amount of the substance is placed in the fusion tube.[6]
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The capillary tube is placed in the fusion tube with its open end submerged in the liquid.[6]
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The apparatus is heated slowly and uniformly.[6]
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As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.
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When the temperature exceeds the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[6]
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The heating is then discontinued, and the liquid is allowed to cool.
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The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
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3.3. Solubility Determination
Solubility tests are fundamental in understanding the polarity and potential solvent systems for a compound.[7]
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Apparatus: Test tubes, a vortex mixer (optional), and a range of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Procedure:
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A small, measured amount of (2-Chloropyrimidin-5-yl)methanol (e.g., 10 mg) is placed in a test tube.[8]
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A small volume of the chosen solvent (e.g., 1 mL) is added to the test tube.[8]
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The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).[8]
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The mixture is visually inspected for the dissolution of the solid. If the solid dissolves completely, it is deemed soluble. If it remains undissolved, it is insoluble. If some dissolves, it is partially soluble.
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The process is repeated with different solvents to create a solubility profile.[7]
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3.4. pKa Determination
The pKa value indicates the acidity of a compound. For (2-Chloropyrimidin-5-yl)methanol, the hydroxyl group and the pyrimidine nitrogens are potential sites for protonation/deprotonation.
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Apparatus: A pH meter, a burette, a stirrer, and standardized acidic and basic solutions. Spectrophotometric or NMR methods can also be used.[9]
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Procedure (Potentiometric Titration):
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A precise amount of (2-Chloropyrimidin-5-yl)methanol is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent.
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a pH meter.[9]
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A titration curve of pH versus the volume of titrant added is plotted.
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The pKa is determined from the half-equivalence point of the titration curve, where the concentrations of the protonated and deprotonated species are equal.[9]
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Logical Workflow: Application in Synthesis
(2-Chloropyrimidin-5-yl)methanol is a valuable intermediate in the synthesis of various target molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the hydroxyl group can be further functionalized. A common application is its use in the synthesis of kinase inhibitors and other biologically active compounds.
Caption: A logical workflow for a typical synthetic application of (2-Chloropyrimidin-5-yl)methanol.
Safety and Handling
(2-Chloropyrimidin-5-yl)methanol should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.
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Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[1]
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Precautions: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
This guide provides a summary of the available physical property data for (2-Chloropyrimidin-5-yl)methanol and outlines standard methodologies for their determination. For any specific application, it is recommended to perform experimental verification of these properties.
References
- 1. (2-Chloropyrimidin-5-yl)methanol | C5H5ClN2O | CID 54150633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2-Chloropyrimidin-5-yl)methanol | 1046816-75-4 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 3. byjus.com [byjus.com]
- 4. pennwest.edu [pennwest.edu]
- 5. byjus.com [byjus.com]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. youtube.com [youtube.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
